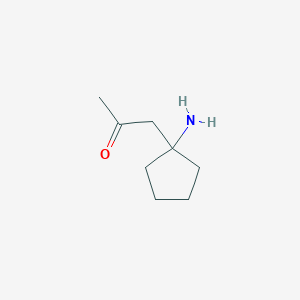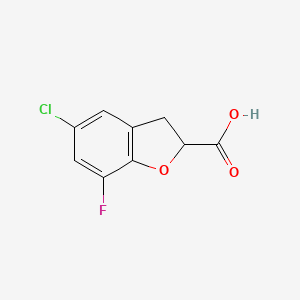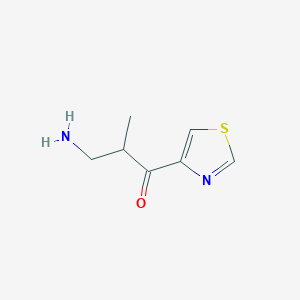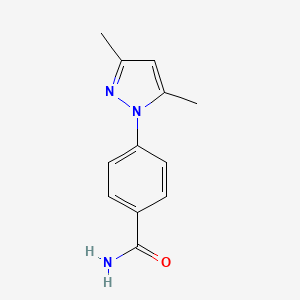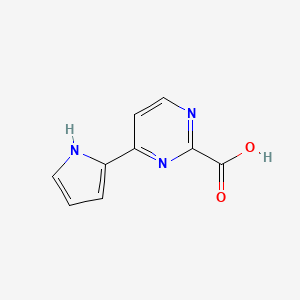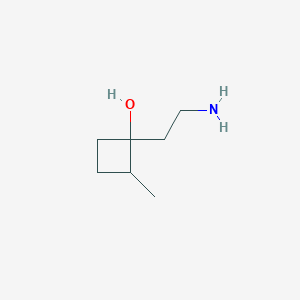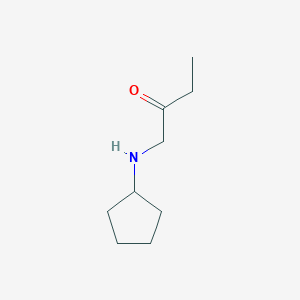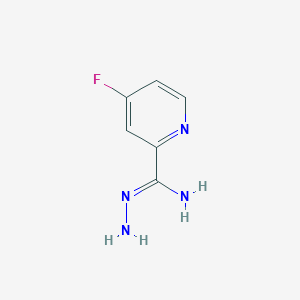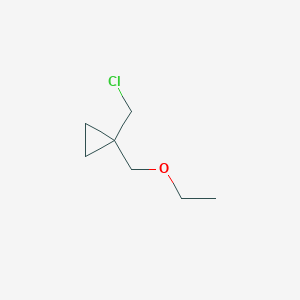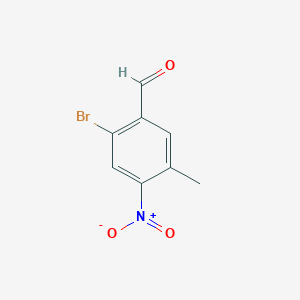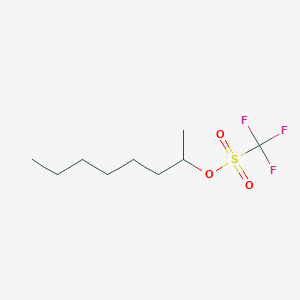
Octan-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H17F3O3S This compound is often used in organic synthesis due to its ability to act as a leaving group in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of octan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process would likely involve continuous flow systems to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .
Scientific Research Applications
Chemistry: Octan-2-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine: In biological research, triflates like this compound are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Mechanism of Action
The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .
Comparison with Similar Compounds
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Comparison: Octan-2-yl trifluoromethanesulfonate is unique due to its longer alkyl chain compared to other triflates like methyl or ethyl trifluoromethanesulfonate. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions .
Properties
Molecular Formula |
C9H17F3O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
octan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
YUWDHKADIYFVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


